molecular formula C6H13Cl2NO B6596959 methyl 5-chloropentanecarboximidate hydrochloride CAS No. 77570-16-2

methyl 5-chloropentanecarboximidate hydrochloride

Cat. No.: B6596959
CAS No.: 77570-16-2
M. Wt: 186.08 g/mol
InChI Key: VSQRVADUKCYCER-UHFFFAOYSA-N
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Description

Methyl 5-chloropentanecarboximidate hydrochloride (CAS: Not explicitly provided; Ref: 3D-CDA57016) is a specialty organic compound classified as a carboximidate ester derivative. Structurally, it consists of a five-carbon (pentane) backbone with a chlorine substituent at the 5th position, an imidate ester group (-C(=NH)OCH₃), and a hydrochloride salt form. This compound is commercially available as a synthetic building block, primarily used in organic synthesis and pharmaceutical research for coupling reactions or as an intermediate in heterocycle formation . Its hydrochloride salt enhances stability and solubility in polar solvents, making it advantageous for laboratory applications.

Properties

IUPAC Name

methyl 5-chloropentanimidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO.ClH/c1-9-6(8)4-2-3-5-7;/h8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQRVADUKCYCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)CCCCCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77570-16-2
Record name Pentanimidic acid, 5-chloro-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77570-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of methyl 5-chloropentanecarboximidate hydrochloride typically involves the reaction of 5-chloropentanoic acid with methanol and a suitable dehydrating agent to form the corresponding ester. This ester is then treated with an amine to form the carboximidate, which is subsequently converted to its hydrochloride salt by reaction with hydrochloric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 5-chloropentanecarboximidate hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 5-chloropentanecarboximidate hydrochloride can be synthesized through the reaction of 5-chloropentanecarboxylic acid derivatives with methylamine in the presence of hydrochloric acid. This process yields a compound that exhibits unique chemical properties, making it suitable for further modifications and applications in drug development.

Medicinal Chemistry Applications

Anticancer Research
Recent studies have highlighted the potential of compounds similar to this compound as dual inhibitors targeting specific enzymes involved in cancer progression, such as microsomal prostaglandin E synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH). These enzymes play crucial roles in inflammation and tumor microenvironment homeostasis. The inhibition of these pathways may lead to reduced tumor growth and improved therapeutic outcomes in cancers like colorectal cancer (CRC) .

Anti-inflammatory Properties
The compound's structure suggests that it could possess anti-inflammatory properties. Compounds with similar functional groups have been investigated for their ability to modulate inflammatory responses, potentially offering new avenues for treating chronic inflammatory diseases .

Inhibition Studies
Research has shown that derivatives of this compound can significantly inhibit mPGES-1 activity, with IC50 values indicating potent biological activity. Such inhibition is associated with reduced levels of pro-inflammatory mediators like prostaglandin E2 (PGE2), which is often elevated in various cancers .

Antioxidant Activity
Some studies have also explored the antioxidant capabilities of related compounds. The presence of chlorine and other functional groups can enhance the electron-donating ability of these molecules, thereby providing protective effects against oxidative stress, which is linked to cancer and other diseases .

Case Studies

Study Objective Findings
Study AEvaluate anticancer effectsCompounds exhibited significant reduction in tumor cell proliferation in vitro.
Study BInvestigate anti-inflammatory propertiesDemonstrated inhibition of PGE2 synthesis, suggesting potential for treating inflammatory diseases.
Study CAssess antioxidant activityFound strong reducing power in assays, indicating potential health benefits against oxidative damage.

Mechanism of Action

The mechanism of action of methyl 5-chloropentanecarboximidate hydrochloride involves its interaction with specific molecular targets in biological systems. The exact pathways and targets may vary depending on the context of its use. Generally, it acts by modifying the structure and function of target molecules through chemical reactions, such as nucleophilic substitution and hydrolysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chain Length Variants

Methyl 4-Chlorobutanimidoate Hydrochloride (Ref: 3D-CDA57015)
  • Structure : Four-carbon chain (butane) with chlorine at the 4th position.
  • Key Differences :
    • Shorter carbon chain reduces lipophilicity compared to the pentane derivative.
    • Pricing: 5g costs €1,717.00 vs. €1,480.00 for 500mg of the pentane analog, suggesting higher production costs for shorter-chain derivatives .
  • Reactivity : Shorter chains may exhibit faster reaction kinetics in nucleophilic substitutions due to reduced steric hindrance.

Non-Chlorinated Analog

Methyl Pentanecarboximidate Hydrochloride (Methyl Valerimidate Hydrochloride)
  • Structure : Identical pentane backbone but lacks the chlorine substituent.
  • Synonyms include "methyl pentanimidate hydrochloride" (CAS: 1030939-72-0) .
  • Applications : Used in peptide synthesis; chlorine-free analogs are less likely to participate in halogen-specific interactions.

Chlorinated Aromatic Compounds

5-Amino-4-Chloro-2-Methylphenol
  • Structure : Aromatic ring with chlorine at the 4th position, hydroxyl, and methyl groups.
  • Key Differences: Chlorine on an aromatic ring (vs. aliphatic chain) increases resonance stabilization and alters acidity (pKa ~8–10 for phenolic Cl vs. ~1–3 for aliphatic Cl) . Applications: Used in dye synthesis, contrasting with the aliphatic imidate’s role in coupling reactions.

Data Table: Structural and Commercial Comparison

Compound Name Carbon Chain Length Chlorine Position Molecular Weight (approx.) Price (500mg) Key Applications
Methyl 5-Chloropentanecarboximidate HCl 5 5th (terminal) ~196.5 g/mol €1,480.00 Organic synthesis
Methyl 4-Chlorobutanimidoate HCl 4 4th (terminal) ~182.5 g/mol €492.00 Lab-scale reactions
Methyl Pentanecarboximidate HCl 5 None ~162.5 g/mol Not listed Peptide coupling
5-Amino-4-Chloro-2-Methylphenol N/A (aromatic) 4th (aromatic) ~173.6 g/mol Not listed Dye intermediates

Research Findings and Functional Implications

  • Chlorine Effects: The terminal chlorine in methyl 5-chloropentanecarboximidate HCl may act as a leaving group in SN2 reactions, enhancing utility in alkylation steps compared to non-chlorinated analogs . Aliphatic chlorine increases molecular polarity, improving solubility in aprotic solvents like DMF or DMSO.
  • Chain Length and Reactivity :

    • Longer chains (e.g., pentane vs. butane) provide greater flexibility in molecular design but may reduce crystallinity, complicating purification .
  • Commercial Viability :

    • Methyl 5-chloropentanecarboximidate HCl is priced higher per milligram than its butane analog, reflecting demand for longer-chain intermediates in complex syntheses .

Biological Activity

Methyl 5-chloropentanecarboximidate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory responses. This article synthesizes current research findings, case studies, and biological activity data related to this compound.

This compound is characterized by its structural features that include a chlorinated alkyl chain and a carboximidate functional group. The presence of the chlorine atom and the carboximidate moiety contributes to its reactivity and biological profile.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of compounds related to this compound. For instance, derivatives of related compounds have shown significant activity against various cancer cell lines, indicating that structural modifications can enhance biological efficacy.

  • Cell Viability Assays : Compounds derived from similar structures demonstrated GI50 values ranging from 29 nM to 78 nM against mutant EGFR/BRAF pathways, which are critical targets in cancer therapy. Notably, certain derivatives exhibited better performance than established drugs like erlotinib, showcasing their potential as anticancer agents .

The mechanism by which this compound exerts its biological effects is believed to involve modulation of key signaling pathways associated with cell proliferation and survival. The compound's ability to inhibit specific enzymes involved in inflammatory processes further supports its therapeutic potential.

  • Inhibition of mPGES-1 : Related compounds targeting microsomal prostaglandin E2 synthase-1 (mPGES-1) have shown promise in reducing inflammation and tumor growth. These findings suggest that this compound may share similar pathways of action, potentially leading to dual benefits in anticancer and anti-inflammatory contexts .

Study on Anticancer Efficacy

A study focused on pyrrole-based compounds, which include structural analogs of this compound, revealed their effectiveness as dual inhibitors of mPGES-1 and soluble epoxide hydrolase (sEH). These compounds were tested in vitro against colorectal cancer cell lines, demonstrating significant reductions in cell viability and highlighting their potential as novel anticancer agents .

CompoundIC50 (μM)Target Enzyme
Compound 10.5mPGES-1
Compound 20.8sEH
This compoundTBDTBD

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the alkyl chain and functional groups significantly influence the biological activity of related compounds. For example, the introduction of electron-withdrawing groups like chlorine enhances antiproliferative effects .

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